(2-Bromo-5-methoxypyridin-4-yl)methanol
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Overview
Description
(2-Bromo-5-methoxypyridin-4-yl)methanol is a chemical compound with the molecular formula C7H8BrNO2 and a molecular weight of 218.05 g/mol . It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of bromine and methoxy groups on the pyridine ring makes this compound of interest in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-5-methoxypyridin-4-yl)methanol typically involves the bromination of 5-methoxypyridin-4-yl)methanol. The reaction conditions often include the use of bromine or a brominating agent in an appropriate solvent, followed by purification steps to isolate the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar principles as laboratory-scale synthesis, with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
(2-Bromo-5-methoxypyridin-4-yl)methanol can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to convert the methanol group to a methyl group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions, nucleophiles such as amines, thiols, or alkoxides are used.
Oxidizing Agents: For oxidation reactions, agents like potassium permanganate or chromium trioxide are employed.
Reducing Agents: For reduction reactions, agents such as lithium aluminum hydride or hydrogen gas with a catalyst are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while oxidation reactions can produce aldehydes or carboxylic acids .
Scientific Research Applications
(2-Bromo-5-methoxypyridin-4-yl)methanol has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of (2-Bromo-5-methoxypyridin-4-yl)methanol involves its interaction with specific molecular targets and pathways. The bromine and methoxy groups on the pyridine ring can influence the compound’s reactivity and binding affinity to various biological molecules . Further research is needed to fully elucidate the molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- (5-Bromo-3-methoxypyridin-2-yl)methanol
- (6-Bromo-5-methoxypyridin-2-yl)methanol
- (5-Bromo-4-methoxypyridin-2-yl)methanol
Uniqueness
(2-Bromo-5-methoxypyridin-4-yl)methanol is unique due to the specific positioning of the bromine and methoxy groups on the pyridine ring. This unique structure can result in different reactivity and applications compared to its analogs .
Properties
Molecular Formula |
C7H8BrNO2 |
---|---|
Molecular Weight |
218.05 g/mol |
IUPAC Name |
(2-bromo-5-methoxypyridin-4-yl)methanol |
InChI |
InChI=1S/C7H8BrNO2/c1-11-6-3-9-7(8)2-5(6)4-10/h2-3,10H,4H2,1H3 |
InChI Key |
HQUMSHFOQBQRBM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CN=C(C=C1CO)Br |
Origin of Product |
United States |
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